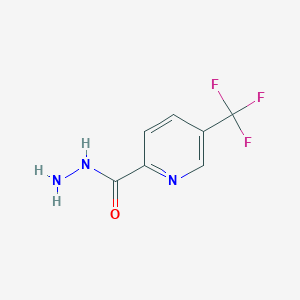
Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate is an organic sodium salt with the molecular formula C9H9NaO5. It is derived from the phenolic compound 4-hydroxy-3-methoxyphenylacetic acid. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate typically involves the neutralization of 4-hydroxy-3-methoxyphenylacetic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by evaporating the solvent and recrystallizing the residue.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar route but involves larger quantities and more controlled conditions to ensure purity and yield. The process may include additional purification steps such as filtration and drying under reduced pressure.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of certain pharmaceuticals and as an intermediate in the production of other chemical compounds.
Wirkmechanismus
The mechanism of action of Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate involves its interaction with cellular components, leading to various biochemical effects. It is known to act as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-3-methoxyphenylacetic acid: The parent compound from which Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate is derived.
Ethyl 4-hydroxy-3-methoxyphenylacetate: A similar compound with an ethyl ester group instead of the sodium salt.
Methyl 4-hydroxy-3-methoxyphenylacetate: Another ester derivative with a methyl group.
Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain applications, particularly in aqueous environments. This property distinguishes it from its ester counterparts, which may have different solubility and reactivity profiles.
Eigenschaften
CAS-Nummer |
79427-93-3 |
|---|---|
Molekularformel |
C9H9NaO5 |
Molekulargewicht |
220.15 g/mol |
IUPAC-Name |
sodium;2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate |
InChI |
InChI=1S/C9H10O5.Na/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13;/h2-4,8,10-11H,1H3,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
ZJANQYKWENCPTE-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(C(=O)[O-])O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-Chloro-7-methoxybenzo[d]oxazole](/img/structure/B11925634.png)
